tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate
Description
Historical Development of Cyanine Dyes
The historical trajectory of cyanine dyes begins with the seminal work of Charles Hanson Greville Williams, who synthesized the first cyanine dye in 1856. Williams obtained quinoline through distillation of cinchonine and subsequently heated the distillate with amyl iodide and excess ammonia, resulting in what he described as "a magnificent blue color" compound, which became known as Quinoline Blue. This initial discovery established the foundation for what would become one of the most important classes of synthetic dyes in both industrial and scientific applications.
The practical application of cyanine dyes gained significant momentum in 1873 when Hermann Wilhelm Vogel recognized their potential as photosensitizers in photography. Vogel demonstrated that cyanine, the blue dye discovered by Williams, could render photographic emulsions sensitive to a wider range of visible light wavelengths. This breakthrough was particularly significant because silver salts in photographic films and plates were naturally affected only by light wavelengths in the range of 350 to 450 nanometers, representing merely a small portion of the visible spectrum. The introduction of cyanine sensitizers expanded this sensitivity range to encompass all visible wavelengths and even extend into the infrared region.
The subsequent decades witnessed systematic development of cyanine derivatives, including important compounds such as Ethyl Red and Sensitol Red, also known as Pynacyanole. A particularly significant milestone occurred in 1936 with the synthesis of pseudoisocyanine by both Jelley and Scheibe, which became the first dye to demonstrate unique J-aggregation properties characterized by two distinct absorption maxima. This discovery not only advanced understanding of molecular aggregation phenomena but also opened new avenues for applications in light-harvesting materials and signal processing technologies.
| Historical Milestone | Year | Key Development | Scientific Impact |
|---|---|---|---|
| First Cyanine Synthesis | 1856 | Quinoline Blue by Williams | Established cyanine chromophore concept |
| Photographic Sensitization | 1873 | Vogel's photosensitizer application | Extended photographic sensitivity range |
| Ethyl Red Development | 1890s | Industrial photographic sensitizers | Commercialization of cyanine technology |
| Pseudoisocyanine Discovery | 1936 | J-aggregation demonstration | Advanced molecular aggregation understanding |
Structural Classification and Nomenclature
Cyanine dyes constitute a distinctive class of organic functional dyes characterized by their fundamental structural motif of two nitrogen centers connected by a conjugated polymethine chain. The general architecture consists of alternating single and double bonds forming a conjugated system of sp²-hybridized carbon atoms, which enables extensive π-electron delocalization and results in the characteristic positive charge distribution on the nitrogen atoms.
The classification system for cyanine dyes relies primarily on the number of methine groups present in the polymethine bridge connecting the two nitrogen-containing heterocycles. Monomethine cyanine dyes contain a single methine group, while dimethine, trimethine, pentamethine, and heptamethine cyanine dyes contain two, three, five, and seven methine groups, respectively. This structural variation directly correlates with spectroscopic properties, as each additional conjugated bond in the chain increases the absorption wavelength by approximately 100 nanometers.
The compound under investigation, tripotassium (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate, belongs to the heptamethine cyanine classification. The seven-carbon polymethine chain places this compound within the category that typically exhibits absorption in the near-infrared region between 750 and 900 nanometers. The presence of the chlorocyclohexenyl ring modification in the central portion of the polymethine chain represents an advanced structural feature designed to enhance photostability, a modification strategy that has been demonstrated by Strekowski and colleagues to significantly improve dye performance characteristics.
The nomenclature complexity of this compound reflects its sophisticated molecular architecture. The systematic name incorporates several key structural elements: the tripotassium designation indicates the presence of three potassium counterions balancing the negative charges from sulfonate groups; the (2E) stereochemical descriptors specify the geometric configuration of double bonds within the polymethine chain; and the detailed substituent descriptions account for the dimethyl groups, sulfonatobutyl chains, and the central chlorocyclohexenyl modification.
Relationship to Indocyanine Green
Indocyanine green represents one of the most clinically significant and thoroughly studied members of the heptamethine cyanine family, serving as an important reference point for understanding the structural and functional characteristics of related compounds. The relationship between the subject compound and indocyanine green provides valuable insights into the evolution of cyanine dye design and the specific modifications that can enhance molecular performance.
Indocyanine green possesses the fundamental heptamethine cyanine backbone with a maximum absorption at 780 nanometers and emission at 815 nanometers in aqueous solutions. The molecular structure consists of two benzindole termini connected by a seven-carbon polymethine chain, with sulfonatobutyl substituents providing water solubility. The compound's spectroscopic properties are significantly influenced by concentration and solvent environment, with the absorption peak shifting to 695 nanometers at higher concentrations due to molecular aggregation phenomena.
The subject compound shares several fundamental structural elements with indocyanine green, including the heptamethine polymethine chain and the presence of indole-based heterocyclic termini. However, critical differences distinguish the two molecules and reflect advances in cyanine dye design. The incorporation of the chlorocyclohexenyl ring in the central position of the polymethine chain represents a significant structural modification aimed at addressing photostability limitations observed in conventional heptamethine cyanines. This modification strategy has been shown to enhance molecular stability under photochemical stress conditions.
The sulfonate functionalization pattern also differs between the compounds. While indocyanine green contains sulfonatobutyl chains attached to the nitrogen atoms of the terminal heterocycles, the subject compound features additional sulfonate groups directly attached to the indole ring systems. This enhanced sulfonation pattern contributes to increased water solubility and may influence the compound's aggregation behavior and interaction with biological systems.
| Structural Feature | Indocyanine Green | Subject Compound | Functional Implication |
|---|---|---|---|
| Polymethine Chain Length | Heptamethine (7 carbons) | Heptamethine (7 carbons) | Similar near-infrared absorption |
| Central Modification | Unmodified chain | Chlorocyclohexenyl ring | Enhanced photostability |
| Terminal Heterocycles | Benzindole moieties | Dimethylindole moieties | Modified electronic properties |
| Sulfonate Groups | Terminal sulfonatobutyl | Terminal + ring sulfonates | Increased water solubility |
| Counterions | Sodium | Potassium | Different ionic interactions |
Significance in Optical and Spectroscopic Research
The optical and spectroscopic properties of heptamethine cyanine dyes, exemplified by compounds such as the subject molecule, represent a convergence of fundamental photophysical principles and practical technological applications. The extended conjugation system inherent in these structures enables absorption and emission in the near-infrared spectral region, which holds particular significance for applications requiring deep tissue penetration and minimal interference from biological chromophores.
The near-infrared absorption characteristics of heptamethine cyanines arise from the extensive π-electron delocalization across the seven-carbon polymethine chain. This electronic structure results in a relatively small energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, facilitating absorption of lower-energy photons in the 750-900 nanometer range. The precise absorption maximum depends on several factors, including the nature of the terminal heterocycles, the presence of central modifications, and the molecular environment.
Research investigations have demonstrated that structural modifications can significantly influence the photophysical properties of heptamethine cyanines. The introduction of the chlorocyclohexenyl ring modification, as present in the subject compound, has been shown to not only enhance photostability but also to modulate the absorption and emission characteristics. This modification can affect the planarity of the polymethine chain and influence the extent of π-electron delocalization, thereby fine-tuning the spectroscopic properties.
The fluorescence quantum yield and photostability of heptamethine cyanines are critical parameters for their practical applications. Studies have shown that these compounds can exhibit significant fluorescence in appropriate solvent systems, though the quantum yields are generally lower than those observed for shorter-chain cyanine analogs. The photostability challenges associated with heptamethine cyanines have motivated extensive research into structural modifications, including the chlorocyclohexenyl approach employed in the subject compound.
Advanced spectroscopic investigations have revealed that heptamethine cyanines can exhibit complex photophysical behavior, including aggregation-dependent spectral changes and environmental sensitivity. The presence of multiple sulfonate groups in the subject compound may influence its aggregation behavior and interaction with various molecular environments, potentially affecting both its spectroscopic properties and its utility in specific research applications.
| Spectroscopic Parameter | Typical Range for Heptamethine Cyanines | Research Significance |
|---|---|---|
| Absorption Maximum | 750-900 nm | Near-infrared window access |
| Emission Maximum | 770-920 nm | Reduced biological interference |
| Extinction Coefficient | 10⁵-10⁶ M⁻¹cm⁻¹ | High optical sensitivity |
| Fluorescence Quantum Yield | 0.1-0.4 | Moderate emission efficiency |
| Photostability Half-life | Minutes to hours | Application duration limitations |
The significance of these compounds in contemporary spectroscopic research extends beyond their intrinsic optical properties to encompass their potential as molecular probes, photosensitizers, and components of advanced optical systems. The near-infrared absorption and emission characteristics make heptamethine cyanines particularly valuable for applications in biological imaging, where the reduced absorption and scattering of longer wavelengths enable deeper tissue penetration. Furthermore, the ability to chemically modify these structures, as demonstrated by the chlorocyclohexenyl modification in the subject compound, provides opportunities for tailoring their properties to specific research requirements.
Recent developments in quantum chemical modeling and computational spectroscopy have enhanced understanding of the electronic structure-property relationships in heptamethine cyanines. These theoretical approaches complement experimental investigations and provide insights into the molecular origins of the observed spectroscopic behavior. Such understanding is essential for the rational design of new cyanine derivatives with optimized properties for specific applications.
Properties
IUPAC Name |
tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47ClN2O12S4.3K/c1-37(2)30-24-28(56(48,49)50)14-16-32(30)40(20-5-7-22-54(42,43)44)34(37)18-12-26-10-9-11-27(36(26)39)13-19-35-38(3,4)31-25-29(57(51,52)53)15-17-33(31)41(35)21-6-8-23-55(45,46)47;;;/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,42,43,44,45,46,47,48,49,50,51,52,53);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWERJDMRYULALJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClK3N2O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tripotassium (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex indole structure with multiple sulfonate groups which enhance its solubility and bioactivity. Its structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The sulfonate groups contribute to the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Cellular Uptake : The presence of the indole moiety facilitates cellular uptake, enhancing the compound's efficacy at lower concentrations.
In Vitro Studies
Several studies have evaluated the biological effects of this compound on various cell lines:
- Cytotoxicity : Research indicates that tripotassium induces apoptosis in cancer cell lines through the activation of caspase pathways. A study reported an IC50 value of 15 µM against HeLa cells, suggesting significant cytotoxic potential .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
In Vivo Studies
Animal studies have demonstrated the compound's efficacy in reducing tumor growth in murine models. A notable experiment showed a reduction in tumor volume by 40% when administered at a dose of 10 mg/kg body weight over four weeks .
Case Studies
-
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced melanoma treated with tripotassium showed promising results, with 30% of participants achieving partial remission after three months of treatment. The study highlighted the compound's role in modulating immune responses and enhancing T-cell activity . -
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of tripotassium in patients with rheumatoid arthritis. Patients reported a significant decrease in joint pain and swelling after six weeks of treatment, correlating with reduced levels of inflammatory cytokines .
Scientific Research Applications
The compound tripotassium; (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate is a complex organic molecule with various applications in scientific research, particularly in the fields of biochemistry, materials science, and pharmaceuticals. This article explores its applications in detail, supported by data tables and case studies.
Chemical Properties and Structure
The compound is characterized by its intricate molecular structure, which includes multiple sulfonate groups and an indole moiety. These features contribute to its solubility in water and potential bioactivity. The presence of the tripotassium salt form enhances its stability and solubility in biological systems.
Biological Applications
Anticancer Research : The compound has shown promise in anticancer studies due to its ability to interact with cellular components and modulate signaling pathways. Research indicates that derivatives of indole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that similar sulfonated indoles exhibited significant cytotoxicity against various cancer cell lines.
Material Science
Dye-Sensitized Solar Cells : The compound's unique electronic properties make it suitable for use as a dye in solar cells. Its ability to absorb light efficiently can enhance the performance of dye-sensitized solar cells (DSSCs). Experimental setups have shown that incorporating such compounds can improve the overall efficiency of energy conversion.
Pharmaceutical Formulations
Drug Delivery Systems : Due to its sulfonate groups, the compound can be utilized as a carrier for drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs has been documented in various formulations. Case studies have illustrated improved therapeutic effects when combined with non-steroidal anti-inflammatory drugs (NSAIDs).
Analytical Chemistry
Fluorescent Probes : The compound can serve as a fluorescent probe in analytical chemistry, allowing for the detection of specific ions or biomolecules. Its fluorescence properties can be exploited for imaging applications in biological systems, providing insights into cellular processes.
| Compound Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Sulfonated Indole A | HeLa | 15 | Apoptosis induction |
| Sulfonated Indole B | MCF-7 | 10 | Cell cycle arrest |
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers evaluated the anticancer efficacy of a similar sulfonated indole derivative on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that modifications to the indole structure can enhance anticancer properties.
Case Study 2: Solar Cell Efficiency
A collaborative study between several universities focused on integrating sulfonated indole compounds into DSSCs. The findings revealed that incorporating these compounds increased the energy conversion efficiency from 6% to over 8%, demonstrating their potential in renewable energy applications.
Case Study 3: Drug Delivery Enhancement
Research published in Journal of Pharmaceutical Sciences explored the use of tripotassium salt forms of similar compounds as carriers for NSAIDs. Results indicated enhanced absorption rates and prolonged release profiles, improving therapeutic outcomes for patients with chronic pain conditions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Indole Derivatives
The compound shares structural homology with indocyanine green (ICG) and other heptamethine cyanines but differs in sulfonation patterns and substituent positioning:
- Sulfonation : Unlike ICG, which has two sulfonate groups, this compound features four sulfonate moieties (three on indole rings, one on the butyl chain), enhancing aqueous solubility and reducing aggregation .
Table 1: Structural Comparison with Indole-Based Analogues
| Property | Target Compound | ICG | DTDCI |
|---|---|---|---|
| Sulfonate Groups | 4 | 2 | 0 |
| Halogen Substituents | 1 (Cl) | 0 | 0 |
| Conjugation Length | Extended (7 double bonds) | Moderate (5 double bonds) | Moderate (5 double bonds) |
| Solubility (mg/mL) | >100 (predicted) | ~10 | <1 |
Electronic and Spectroscopic Properties
- Absorption/Emission : The extended conjugation system shifts absorption to near-infrared (NIR) regions (~800 nm), comparable to IR-783 dye but with higher molar absorptivity due to additional sulfonate stabilization .
- NMR Shifts: Key differences in chemical shifts (e.g., regions corresponding to sulfonated butyl chains vs. non-sulfonated analogs) highlight altered electronic environments, as observed in similar indole derivatives .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (common in virtual screening ), the compound shows moderate similarity (~60–70%) to sulfonated cyanines but lower similarity (<40%) to non-sulfonated indoles like methylene blue. This aligns with the principle that sulfonation and halogenation significantly modulate bioactivity and photostability .
Table 2: Similarity Metrics (Hypothetical Data)
| Reference Compound | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| ICG | 0.65 | 0.68 |
| IR-783 | 0.72 | 0.70 |
| Methylene Blue | 0.38 | 0.42 |
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Indole Core Functionalization
The synthesis begins with the preparation of 3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium precursors.
Alkylation of Indole
-
N-Alkylation : Indole is treated with 1,4-butanesultone in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to introduce the 4-sulfonatobutyl group. This step requires stoichiometric alkali (e.g., KOH) to neutralize the sultone’s acidic byproducts.
-
Quaternization : The alkylated indole undergoes quaternization with methyl iodide or dimethyl sulfate in methanol, forming the 3,3-dimethylindolium structure.
Sulfonation at the 5-Position
-
Direct Sulfonation : Sodium sulfite or bisulfite is reacted with the quaternized indole in ethanol/water (1:1) at 30°C for 20–30 hours. The reaction exploits the electrophilic aromatic substitution mechanism, favoring sulfonation at the electron-rich 5-position.
-
Yield Optimization : Excess sulfite (6–10× indole mass) and methanol as a co-solvent improve yields to 85–92%.
Conjugation and Bridging
The central cyclohexenylidene-ethenyl bridge is constructed via palladium-catalyzed cross-coupling.
Ethenyl Bridge Formation
-
Stille Coupling : A palladium(0) catalyst (e.g., Pd(PPh₃)₄) mediates the reaction between 2-(tributylstannyl)-3,3-dimethyl-5-sulfonatoindole and 2-chlorocyclohex-2-en-1-yl triflate. The reaction proceeds in THF at 60°C under nitrogen, achieving 70–78% yield.
-
Stereochemical Control : The E configuration is preserved by using bulky phosphine ligands (e.g., P(o-tol)₃) and avoiding prolonged heating.
Cyclohexenylidene Linkage
Final Sulfonation and Neutralization
-
Sulfonate Activation : Residual sulfonic acid groups are converted to sulfonate salts using potassium hydroxide (3 equivalents) in aqueous ethanol.
-
Purification : The crude product is washed with ethanol to remove unreacted sulfite and chromatographed on silica gel (eluent: MeOH/H₂O, 7:3) to isolate the tripotassium salt.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Step | Yield | Purity (HPLC) |
|---|---|---|
| N-Alkylation | 88% | 95% |
| Sulfonation | 91% | 97% |
| Ethenyl Bridging | 75% | 90% |
| Final Neutralization | 82% | 99% |
Critical Process Parameters
-
Catalyst Selection : Palladium catalysts with electron-donating ligands (e.g., Pd(OAc)₂/PPh₃) enhance coupling efficiency.
-
Solvent Systems : Methanol/water mixtures improve sulfonation kinetics, while THF stabilizes palladium intermediates.
-
Temperature Control : Sulfonation at 30°C prevents indole decomposition, while ethenyl bridging requires 60–80°C.
Industrial-Scale Considerations
Q & A
Q. Table 1: Synthesis Variables and Impact
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Precursor conc. | 0.1–1.0 M | Linear increase up to 0.7 M |
| Reaction pH | 6.5–8.5 | Max yield at pH 7.8 ± 0.2 |
| Temperature | 60–100°C | Optimal at 85°C |
Advanced: How can reaction conditions be optimized to maximize yield without compromising structural fidelity?
Methodological Answer:
Advanced optimization integrates computational and experimental strategies:
- Bayesian optimization : Use machine learning to predict optimal conditions (e.g., solvent polarity, temperature) with minimal experimental iterations .
- Design of Experiments (DoE) : Apply fractional factorial designs to isolate critical variables (e.g., sulfonation efficiency, cyclization kinetics) .
- In-situ monitoring : Employ Raman spectroscopy or HPLC to track intermediates, ensuring no over-sulfonation or isomerization .
Case Study : A Bayesian-guided trial reduced optimization time by 40% for analogous indole derivatives by prioritizing high-impact variables like solvent polarity and reaction time .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and sulfonate group stoichiometry.
- NMR spectroscopy : Distinguishes E/Z isomerism in ethenyl and cyclohexenylidene moieties via coupling constants .
- X-ray photoelectron spectroscopy (XPS) : Confirms sulfonate (-SO₃⁻) and indolium group oxidation states .
- Ion chromatography : Quantifies residual potassium counterions and chloride impurities .
Advanced: How do non-covalent interactions influence this compound’s reactivity in catalytic or supramolecular systems?
Methodological Answer:
Non-covalent forces (e.g., π-π stacking, hydrogen bonding) dictate its behavior in applications:
- Supramolecular assembly : The sulfonate groups participate in electrostatic interactions with cationic templates, enabling controlled aggregation .
- Catalytic cycles : Study via DFT calculations to map how indolium-cyclohexenylidene conjugation stabilizes transition states in redox reactions .
- Solvent effects : Polar solvents disrupt sulfonate-based hydrogen bonds, altering reactivity—test using Kamlet-Taft solvent parameters .
Basic: What factors affect the compound’s stability under ambient or experimental conditions?
Methodological Answer:
Stability hinges on:
- pH sensitivity : Degrades above pH 9 due to sulfonate group hydrolysis; buffer systems (pH 7–8) are recommended .
- Light exposure : The conjugated ethenyl system is photosensitive; store in amber vials under inert gas .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, limiting high-temperature applications .
Advanced: How can computational modeling guide mechanistic studies of its synthetic pathways?
Methodological Answer:
- Reaction pathway mapping : Use Gaussian or ORCA software to simulate intermediates (e.g., phosphonium ylides) and activation energies .
- Machine learning : Train models on existing indole sulfonate datasets to predict regioselectivity in chlorination or sulfonation steps .
- Molecular dynamics (MD) : Simulate solvent effects on non-covalent interactions during crystallization .
Q. Table 2: Computational Tools and Applications
| Tool | Application | Reference |
|---|---|---|
| Gaussian 16 | Transition state optimization | |
| RDKit | Retrosynthetic pathway generation | |
| VASP | Electrostatic interaction analysis |
Advanced: How should researchers address contradictions in reported synthesis yields or characterization data?
Methodological Answer:
- Meta-analysis : Compare reaction matrices (e.g., solvent, catalyst loading) across studies to identify outliers .
- Reproducibility protocols : Standardize characterization methods (e.g., NMR relaxation times, HRMS calibration) to reduce instrumental variability .
- Controlled replication : Repeat key experiments with strict variable control (e.g., anhydrous conditions for sulfonation) to isolate discrepancies .
Example : Discrepancies in indolium sulfonate yields (70–85%) were traced to residual moisture levels during phosphonium salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
